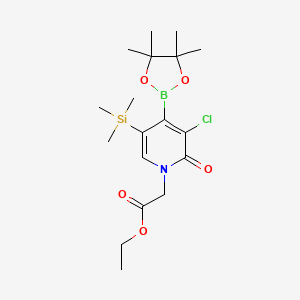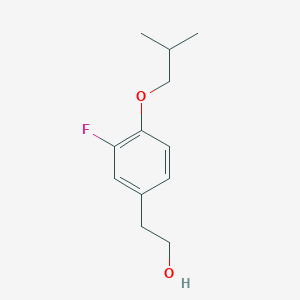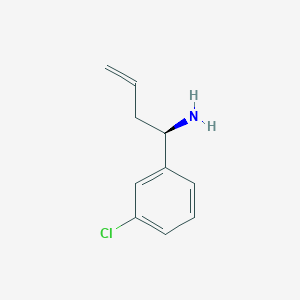
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-1-(2-fluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with an amino group and a fluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine typically involves the introduction of the fluoroethyl group and the amino group onto the pyrrolidine ring. One common method involves the nucleophilic substitution reaction of a suitable pyrrolidine derivative with a fluoroethylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the purification and isolation of the desired enantiomer, such as chiral chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-1-(2-fluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, ethyl-substituted pyrrolidines, and various amide derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-1-(2-fluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the amino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-1-(2-fluoroethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.
3-Amino-1-(2-chloroethyl)pyrrolidine: A similar compound with a chloroethyl group instead of a fluoroethyl group.
3-Amino-1-(2-bromoethyl)pyrrolidine: A compound with a bromoethyl group, which may have different reactivity and applications.
Uniqueness
®-3-Amino-1-(2-fluoroethyl)pyrrolidine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This can result in enhanced stability, binding affinity, and selectivity in various applications compared to its chloroethyl and bromoethyl analogs.
Eigenschaften
Molekularformel |
C6H13FN2 |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m1/s1 |
InChI-Schlüssel |
OQCMDZGGANYOGK-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)CCF |
Kanonische SMILES |
C1CN(CC1N)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)



![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)








